4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE
Overview
Description
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE is a complex organic compound that features a pyrazole ring and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through a cyclization reaction involving substituted hydrazines and 1,3-diketones . The tetrahydroquinoline moiety can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine . The final step involves coupling the pyrazole and tetrahydroquinoline units through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. Continuous flow chemistry techniques can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include amino derivatives, substituted pyrazoles, and fused heterocyclic compounds .
Scientific Research Applications
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The pyrazole ring can bind to enzymes and receptors, modulating their activity . The tetrahydroquinoline moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
1,2,3,4-tetrahydroquinoline: The parent compound of the tetrahydroquinoline moiety.
4-nitro-1H-pyrazole: A nitro-substituted pyrazole with similar electronic properties.
Uniqueness
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE is unique due to its combination of a pyrazole ring and a tetrahydroquinoline moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-18(22(24)25)14(2)21(19-13)12-6-10-17(23)20-11-5-8-15-7-3-4-9-16(15)20/h3-4,7,9H,5-6,8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKCOMHFYDBTDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)N2CCCC3=CC=CC=C32)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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